Ac-Pro-Gly-Pro-OH
Overview
Description
Ac-Pro-Gly-Pro-OH, also known as acetylated proline-glycine-proline, is an acetyl-modified tripeptide compound. It is an endogenous degradation product of extracellular collagen and acts as a CXCR2 agonist. This compound exhibits bactericidal and anti-inflammatory activities, inhibits apoptosis of immune cells, and suppresses the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Pro-Gly-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The acetylation of the N-terminus is achieved using acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes deprotection and cleavage steps, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Ac-Pro-Gly-Pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups to the peptide, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
Ac-Pro-Gly-Pro-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in extracellular matrix degradation and cell signaling.
Medicine: Explored for its potential therapeutic effects in conditions such as sepsis and lung inflammation.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
Ac-Pro-Gly-Pro-OH exerts its effects by acting as a CXCR2 agonist. It binds to the CXCR2 receptor, triggering a signaling cascade that leads to the production of type 1 cytokines (IFN-γ and IL-12) and inhibition of pro-inflammatory cytokines. This mechanism helps reduce lung inflammation and immune cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pro-Gly-Pro-OH: A non-acetylated version of Ac-Pro-Gly-Pro-OH, which also acts as a CXCR2 agonist but may have different biological activities.
Ac-Pro-Gly-Pro-NH2: An amide-modified version with potentially different stability and activity profiles
Uniqueness
This compound is unique due to its acetylation, which enhances its stability and biological activity compared to non-acetylated versions. This modification allows it to exhibit stronger bactericidal and anti-inflammatory effects, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMVIVQPLOJGL-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Ac-Pro-Gly-Pro-OH influence its activity as a neutrophil chemoattractant?
A1: The research primarily focuses on characterizing the solution structure of this compound and doesn't directly investigate its interaction with target receptors or downstream signaling pathways. The study reveals that this compound exists as a mixture of four isomers in solution due to cis/trans isomerization around the proline residues []. The trans-trans isomer was found to be the most dominant in aqueous solution []. While this study doesn't establish a structure-activity relationship, understanding the conformational preferences of this compound provides a foundation for future research into how its structure influences binding to neutrophil chemoattractant receptors and subsequent downstream effects.
Q2: What are the dominant conformations of this compound in solution?
A2: NMR studies, including nuclear Overhauser effect (NOE) measurements, revealed that this compound predominantly adopts extended conformations in solution with limited hydrogen bonding []. This information, combined with molecular dynamics calculations, allowed researchers to construct dominant solution conformations for each of the four isomers []. This structural insight is valuable for understanding the potential interactions of this compound with biological targets and for designing potential inhibitors.
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